molecular formula C17H23NO4 B8630207 TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE

TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE

Cat. No.: B8630207
M. Wt: 305.4 g/mol
InChI Key: QUHFTOJRZPPFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-(ethoxycarbonyl)phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the interactions of azetidine derivatives with biological targets. It helps in understanding the structure-activity relationships of azetidine-containing compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-(aminomethyl)phenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-(hydroxycarbonyl)phenyl)azetidine-1-carboxylate

Uniqueness

TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is unique due to the presence of the ethoxycarbonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(4-ethoxycarbonylphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-5-21-15(19)13-8-6-12(7-9-13)14-10-18(11-14)16(20)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3

InChI Key

QUHFTOJRZPPFRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-Dibromoethane (0.286 mL, 3.32 mmol) was added to a suspension of zinc powder (2.12 g, 32.4 mmol) in tetrahydrofuran (10 mL) under nitrogen atmosphere at room temperature. The liquid mixture was stirred at 65° C. for 10 minutes. The reaction liquid was allowed to stand to cool to room temperature, then chlorotrimethylsilane (0.400 mL, 3.13 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. A solution of tert-butyl 3-iodoazetidine-1-carboxylate described in Production Example 26-3 (5.91 g, 20.9 mmol) in tetrahydrofuran (10 mL) was added to the reaction liquid over 5 minutes, and the mixture was stirred at room temperature for 40 minutes (a solution A). A solution of iris(dibenzylideneacetone)dipalladium(0) (382 mg, 0.418 mmol) and tri-2-furylphosphine (402 mg, 1.73 mmol) in tetrahydrofuran (10 mL) was stirred under nitrogen atmosphere at room temperature for 15 minutes, and then the previously prepared solution A was added at room temperature. Subsequently, a solution of ethyl 4-iodobenzoate (6.92 g, 25.1 mmol) in tetrahydrofuran (18.5 mL) was added under nitrogen atmosphere at room temperature. The reaction liquid was stirred at 65° C. overnight. The reaction liquid was allowed to stand to cool to room temperature, then was filtered with celite, and the resultant was washed with ethyl acetate. The filtrate was washed serially with a saturated aqueous sodium bicarbonate solution and a saturated saline solution and then dried over anhydrous sodium sulfate. The drying agent was separated by filtration and then the filtrate was concentrated under vacuum. The residue was dissolved in dichloromethane, then the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=9:1-4:1) to obtain the title compound (4.35 g, 68%).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.286 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.12 g
Type
catalyst
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Example 26-3
Quantity
5.91 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
iris(dibenzylideneacetone)dipalladium(0)
Quantity
382 mg
Type
reactant
Reaction Step Seven
Quantity
402 mg
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
6.92 g
Type
reactant
Reaction Step Nine
Quantity
18.5 mL
Type
solvent
Reaction Step Nine
Yield
68%

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